molecular formula C8H4F3N B1434622 2-(Difluoromethyl)-6-fluorobenzonitrile CAS No. 1261442-19-6

2-(Difluoromethyl)-6-fluorobenzonitrile

Cat. No. B1434622
CAS RN: 1261442-19-6
M. Wt: 171.12 g/mol
InChI Key: WLKHYBNMZWIWGN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluorobenzonitrile (DFMB) is a fluorinated aromatic compound with a wide range of applications in research, industry, and medicine. It is a versatile building block for the synthesis of polyfluorinated compounds, and is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. DFMB is an important synthetic intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials science. It has been used in a number of studies to investigate the mechanism of action of various biological systems.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorine-containing functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and/or biological properties of molecules. Aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, represents a significant advancement towards environment-friendly organic synthesis, showcasing the shift towards green chemistry by utilizing water as a (co)solvent under mild conditions. This approach underlines the importance of catalytic systems and newly developed reagents in achieving efficient fluoroalkylation reactions in an eco-friendly manner (Song et al., 2018).

Environmental Degradation of Polyfluoroalkyl Chemicals

The study of microbial degradation of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, is critical for understanding the environmental fate of these persistent pollutants. Research into the biodegradability of these chemicals in various environments highlights the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), underscoring the need for more sustainable alternatives (Liu & Avendaño, 2013).

CF Bond Activation in Aliphatic Fluorides

The activation of CF bonds in aliphatic fluorides provides new methodologies for the synthesis of fluorinated building blocks. This includes the transformation of compounds bearing difluoromethylene groups through various methods like Lewis acid activation, transition-metal mediation, and base-induced elimination of hydrofluoride. Such advancements open avenues for the creation of diverse molecules with potential applications in material science and pharmaceuticals (Shen et al., 2015).

Radiative Decay Engineering for Biophysical and Biomedical Applications

Radiative decay engineering (RDE) represents a novel approach in fluorescence, aiming to modify the emission of fluorophores by altering their radiative decay rates. By strategically placing fluorophores near metallic surfaces or particles, it's possible to enhance emission, increase quantum yields, and direct isotropic emission. This technique has significant implications for medical diagnostics, DNA sequencing, and the broader field of genomics, offering a pathway to leverage "nonfluorescent" molecules for high-intensity emission applications (Lakowicz, 2001).

Polymer Synthesis and Characterization

The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), highlight the importance of fluorinated compounds in creating materials with exceptional chemical inertness, thermal stability, and low coefficient of friction. These materials find applications in a wide range of industries, including electronics, aerospace, and textiles, due to their unique properties. Research into the homopolymerization of tetrafluoroethylene (TFE) provides insights into the synthesis conditions and the resulting physicochemical properties, contributing to the development of new fluoropolymer-based technologies (Puts et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-(Difluoromethyl)-6-fluorobenzonitrile” is not available, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and is used in the fight against diverse viruses, including SARS-CoV-2 .

Future Directions

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties, which is of considerable importance in pharmaceutical, agrochemical, and materials science .

properties

IUPAC Name

2-(difluoromethyl)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHYBNMZWIWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-6-fluorobenzonitrile

CAS RN

1261442-19-6
Record name 2-(Difluoromethyl)-6-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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